![molecular formula C10H21NO2 B13237762 2-Methyl-1-[(oxan-4-ylmethyl)amino]propan-2-ol](/img/structure/B13237762.png)
2-Methyl-1-[(oxan-4-ylmethyl)amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-[(oxan-4-ylmethyl)amino]propan-2-ol is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . It is also known by its IUPAC name, 2-methyl-1-(tetrahydro-2H-pyran-4-ylamino)-2-propanol . This compound is typically used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(oxan-4-ylmethyl)amino]propan-2-ol involves the reaction of 2-methyl-2-propanol with oxan-4-ylmethylamine under controlled conditions. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-[(oxan-4-ylmethyl)amino]propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-Methyl-1-[(oxan-4-ylmethyl)amino]propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-[(oxan-4-ylmethyl)amino]propan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-2-methylpropan-2-ol: This compound has a similar structure but lacks the oxan-4-ylmethyl group.
2-Methyl-2-hydroxypropylamine: Similar in structure but with different functional groups.
2-Hydroxyisobutylamine: Another structurally related compound with different chemical properties.
Uniqueness
2-Methyl-1-[(oxan-4-ylmethyl)amino]propan-2-ol is unique due to the presence of the oxan-4-ylmethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific research and industrial applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
2-methyl-1-(oxan-4-ylmethylamino)propan-2-ol |
InChI |
InChI=1S/C10H21NO2/c1-10(2,12)8-11-7-9-3-5-13-6-4-9/h9,11-12H,3-8H2,1-2H3 |
Clé InChI |
PXGIEPXPOZEUPU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNCC1CCOCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


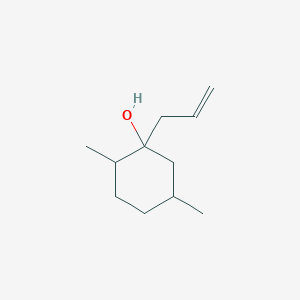
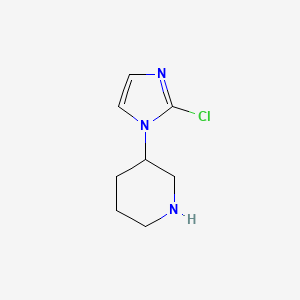
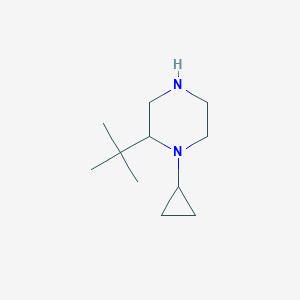

![[(4-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine](/img/structure/B13237718.png)
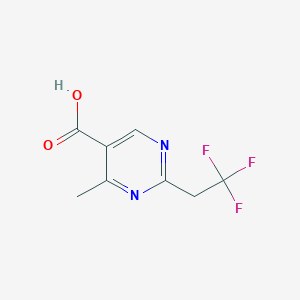
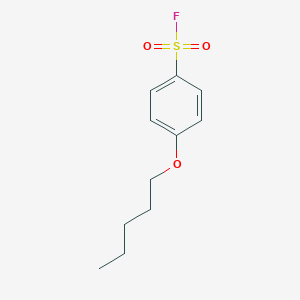
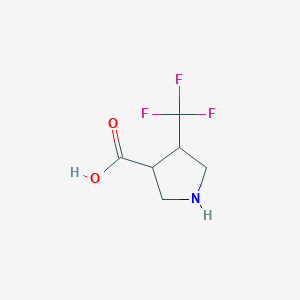
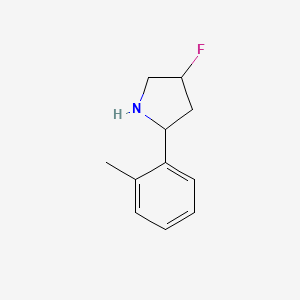
![4-Hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1lambda6-thiane-1,1-dione](/img/structure/B13237769.png)
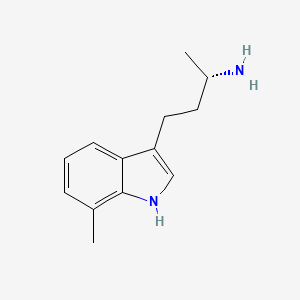
![Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine](/img/structure/B13237784.png)

amine](/img/structure/B13237795.png)
